Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-

Descripción general

Descripción

Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- is a useful research compound. Its molecular formula is C10H30O5Si4 and its molecular weight is 342.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

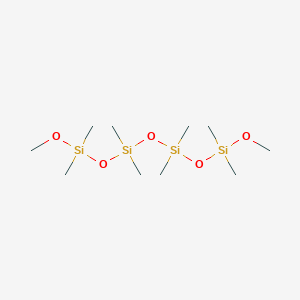

Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- (CAS Number: 17928-31-3) is a siloxane compound characterized by its unique molecular structure comprising four silicon atoms and multiple methoxy groups. This compound has garnered attention due to its potential biological activities, which include antimicrobial properties, applications in drug delivery systems, and implications in environmental safety. This article aims to provide a comprehensive overview of the biological activity associated with this tetrasiloxane compound, supported by data tables and relevant case studies.

Molecular Structure

- Chemical Formula : C10H30O5Si4

- Molecular Weight : 342.68 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Tetrasiloxanes have been studied for their antimicrobial effects. Research indicates that siloxane compounds can inhibit the growth of various pathogens. For instance:

- Study Findings : In a study evaluating the antimicrobial efficacy of siloxanes against bacteria such as Staphylococcus aureus and Escherichia coli, it was found that certain siloxanes exhibited significant inhibitory effects at concentrations ranging from 0.1 to 1 mg/mL .

Drug Delivery Systems

The unique properties of tetrasiloxanes make them suitable candidates for drug delivery applications:

- Case Study : A formulation utilizing tetrasiloxane as a carrier for hydrophobic drugs demonstrated enhanced solubility and stability of the drug in biological systems. The release profile indicated a sustained release over time, which is beneficial for therapeutic applications .

Environmental Safety

Tetrasiloxanes are also evaluated for their environmental impact:

- Risk Assessment : According to assessments conducted under the Canadian Environmental Protection Act, tetrasiloxanes have been scrutinized for their persistence in the environment and potential bioaccumulation. The findings suggest that while they are effective in various applications, their environmental fate requires careful consideration .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of several siloxane compounds against plant pathogens. The results indicated that tetrasiloxane derivatives could inhibit mycelial growth effectively, with IC50 values ranging from 0.06 to 0.25 mg/mL against Alternaria solani and Bipolaris maydis .

Case Study 2: Drug Formulation

In a recent formulation study, tetrasiloxane was incorporated into a polymer matrix for controlled drug release. The results showed that the addition of tetrasiloxane improved the mechanical properties of the matrix while maintaining drug release rates suitable for therapeutic use .

Aplicaciones Científicas De Investigación

Silicone Polymers

Tetrasiloxane derivatives are integral in the production of silicone polymers. These polymers exhibit excellent thermal stability and flexibility, making them suitable for applications in coatings and sealants. The compound's ability to form stable siloxane bonds enhances the mechanical properties of silicone elastomers.

Surface Modifiers

The compound acts as a surface modifier in coatings and paints. Its incorporation can improve water repellency and reduce surface tension, leading to enhanced durability and performance of coatings in harsh environments .

Drug Delivery Systems

Tetrasiloxanes are explored as carriers in drug delivery systems due to their biocompatibility and ability to encapsulate hydrophobic drugs. Research indicates that these compounds can improve the solubility and bioavailability of pharmaceutical agents .

Cosmetic Formulations

In cosmetic formulations, tetrasiloxanes are used for their smooth application properties and skin feel enhancement. They provide a silky texture and can help stabilize emulsions in creams and lotions .

Silicone-Based Surfactants

The compound is utilized in the development of silicone-based surfactants that are effective in reducing surface tension in various cleaning products. These surfactants are biodegradable and less harmful to aquatic life compared to traditional surfactants .

Pollution Control

Research has shown that tetrasiloxanes can be employed in environmental remediation efforts. Their ability to bind with pollutants makes them useful in the treatment of contaminated water sources .

Case Studies

Propiedades

IUPAC Name |

methoxy-[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30O5Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQLIKNMLWCRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066281 | |

| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17928-31-3 | |

| Record name | 1,7-Dimethoxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17928-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017928313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.